molecular formula C24H12ClFN2O3S B14083916 2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14083916
M. Wt: 462.9 g/mol
InChI Key: LFAPAGMIMMQXFI-UHFFFAOYSA-N
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Description

2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of benzothiazole, fluorophenyl, and chromeno-pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and chromeno-pyrrole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or functional groups.

    Reduction: Reduction reactions can modify the compound’s structure by adding hydrogen atoms or removing oxygen atoms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a dihydro derivative. Substitution reactions could introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

Chemistry

In chemistry, 2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structural features might allow it to interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include other benzothiazole derivatives, fluorophenyl compounds, and chromeno-pyrrole analogs. These compounds share structural features and may exhibit similar chemical and biological properties.

Uniqueness

What sets this compound apart is its unique combination of functional groups and ring systems. This structural diversity allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C24H12ClFN2O3S

Molecular Weight

462.9 g/mol

IUPAC Name

2-(6-chloro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H12ClFN2O3S/c25-12-9-10-16-18(11-12)32-24(27-16)28-20(13-5-1-3-7-15(13)26)19-21(29)14-6-2-4-8-17(14)31-22(19)23(28)30/h1-11,20H

InChI Key

LFAPAGMIMMQXFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C3=C(C(=O)N2C4=NC5=C(S4)C=C(C=C5)Cl)OC6=CC=CC=C6C3=O)F

Origin of Product

United States

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